3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-25-14-9-8-13(12-15(14)26-2)20(24)22-19-18(16-6-5-11-27-16)21-17-7-3-4-10-23(17)19/h3-12H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTXEEQKYKDJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous as it allows for the synthesis of the target product in one synthetic stage with high yields .
Chemical Reactions Analysis
3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include α-halo ketones, nitroalkenes, and N,N-dimethylglyoxylamide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. The 3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide has been studied for its effectiveness against various bacterial strains. The mechanism of action is believed to involve the disruption of cellular processes through interaction with microbial enzymes and receptors. In vitro studies have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been evaluated for anticancer activity. Studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the imidazo[1,2-a]pyridine core is crucial as it allows for interactions with DNA and other cellular macromolecules, potentially leading to enhanced anticancer effects .
Antitubercular Activity
In the context of tuberculosis treatment, research indicates that compounds similar to This compound can inhibit Mycobacterium tuberculosis growth. This activity is attributed to the inhibition of key enzymes involved in mycobacterial metabolism .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Imidazo[1,2-a]pyridine Core : This is achieved through cyclization reactions involving 2-aminopyridine and appropriate aldehydes.
- Introduction of Thiophene Moiety : The thiophene ring is incorporated via electrophilic aromatic substitution or condensation reactions.
- Final Benzamide Formation : The benzamide functionality is introduced through an amide coupling reaction with benzoyl chloride.
Characterization techniques such as NMR spectroscopy (both and ), mass spectrometry, and infrared spectroscopy are utilized to confirm the structure and purity of the synthesized compound .
Study on Antimicrobial Properties
A recent study evaluated several imidazo[1,2-a]pyridine derivatives for their antimicrobial efficacy. Among them, This compound exhibited notable activity against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods .
Investigation of Anticancer Mechanisms
In another study focusing on anticancer properties, the compound was tested against various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway .
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and receptors . For example, imidazo[1,2-a]pyridine derivatives like zolpidem are known to block γ-aminobutyric acid receptors, leading to their hypnotic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazo[1,2-a]pyridine Cores
2.1.1. [11C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
- Structural Differences : Replaces the 3,4-dimethoxy group with a single methoxy substituent on the benzamide.
- Functional Impact : This compound was developed as a positron emission tomography (PET) ligand selective for δ-subunit-containing GABAA receptors. The reduced methoxy substitution (compared to dimethoxy) may enhance brain penetrance while retaining receptor affinity .
- Key Data : Demonstrated high selectivity for δ-GABAA receptors in rodent models, with a brain uptake ratio of 1.5–2.0 .
2.1.2. N-(4-Methoxybenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide
- Structural Differences : Features a 4-methoxybenzyl group and an acetamido linker instead of a direct benzamide-thiophene linkage.
- Functional Impact : Exhibited potent anti-inflammatory activity (IC50 = 0.8 µM), outperforming aspirin in vitro. The acetamido linker and bulky substituents likely improve solubility and target engagement .
Analogues with Modified Heterocyclic Cores
2.2.1. 3-(2-{Imidazo[1,2-a]pyridin-3-yl}ethynyl)-4-methyl-N-(3-{2-[(pyrrolidin-1-yl)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)benzamide
- Structural Differences : Contains an ethynyl bridge and a trifluoromethylphenyl group, diverging from the thiophene and dimethoxy motifs.
- Functional Impact : Developed as a kinase inhibitor (Ponatinib analog), but modifications failed to enhance potency, underscoring the importance of the thiophene-benzamide scaffold for specific target interactions .
2.2.2. 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic Acid
- Structural Differences : Substitutes the imidazo[1,2-a]pyridine core with imidazo[1,2-a]pyrimidine and adds a piperidine-carboxylic acid group.
Pharmacological and Functional Insights
- Receptor Selectivity : The thiophene-imidazo[1,2-a]pyridine scaffold is critical for δ-GABAA receptor targeting, as seen in [11C]4-methoxy derivatives. Dimethoxy substitutions may enhance off-target interactions due to increased lipophilicity .
- Anti-inflammatory Activity : Bulkier substituents (e.g., trifluoromethyl in ) correlate with higher potency, suggesting steric effects dominate over electronic modifications .
- Kinase Inhibition : Ethynyl and pyrrolidine modifications in Ponatinib analogs reduced efficacy, highlighting the scaffold’s specificity for kinase vs. CNS targets .
Biological Activity
3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure consisting of:
- A thiophene ring
- An imidazo[1,2-a]pyridine moiety
- A benzamide group
These components contribute to its unique biological properties and interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate key molecular pathways involved in cancer and other diseases. The compound has shown promising results in several studies:
- Anticancer Activity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in tumor cells through the activation of caspase pathways.
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral enzymes or host cell receptors.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting a role in managing inflammatory diseases.
Biological Activity Data
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
- Antiviral Activity Assessment : In a recent investigation, the compound was tested against influenza virus strains. Results indicated an EC50 value of 25 µM, showcasing its potential as an antiviral agent by inhibiting viral replication .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption : The compound exhibits moderate solubility in aqueous solutions, affecting its absorption rates.
- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Toxicity : Toxicological assessments indicate low toxicity levels in normal human cell lines at therapeutic doses.
Q & A
Q. Basic Research Focus :
Q. Advanced Research Focus :
- X-ray crystallography : Resolving crystal structures to analyze π-π stacking and hydrogen-bonding interactions .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and binding conformations .
How can researchers address discrepancies in reported binding affinities across studies?
Q. Basic Research Focus :
Q. Advanced Research Focus :
- Meta-analysis : Systematic review of assay conditions (e.g., pH, buffer composition) influencing affinity measurements .
- Kinetic studies : Surface plasmon resonance (SPR) to measure on/off rates and distinguish artifacts from true binding .
What experimental designs are recommended for evaluating the compound’s metabolic stability and pharmacokinetics?
Q. Basic Research Focus :
Q. Advanced Research Focus :
- Isotope labeling : Synthesis of [¹¹C]- or [¹⁸F]-labeled analogs for real-time PET-based pharmacokinetic profiling .
- PBPK modeling : Physiologically based pharmacokinetic simulations to predict tissue distribution and clearance .
How can structural modifications improve the compound’s solubility and bioavailability?
Q. Basic Research Focus :
Q. Advanced Research Focus :
- Prodrug strategies : Esterification of the benzamide group for delayed hydrolysis and sustained release .
- Nanoparticle encapsulation : Lipid-based carriers to bypass P-glycoprotein efflux in the blood-brain barrier .
What controls are critical when assessing off-target effects in functional assays?
Q. Basic Research Focus :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
